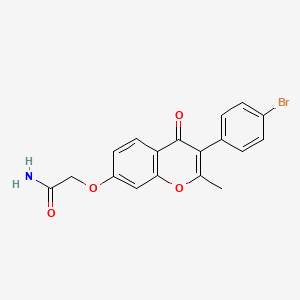

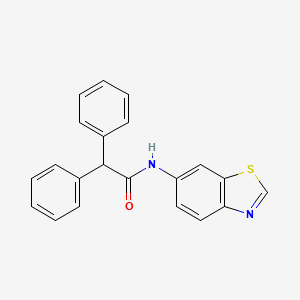

![molecular formula C19H13N3O2S B2594313 3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004223-15-7](/img/structure/B2594313.png)

3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as thieno[3,2-d]pyrimidines, often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as thieno[3,2-d]pyrimidines, have been studied. These reactions often involve cyclization, condensation, and other processes .Scientific Research Applications

Scintigraphic Detection of Melanoma Metastases

A study investigated the use of a radiolabeled benzamide, specifically [iodine-123]-(S)-IBZM, for scintigraphic detection of melanoma metastases. This radiolabeled benzamide is usually employed to study neuropsychiatric disorders but was theorized to be useful for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. The study showed promising results for detecting melanoma, suggesting that radiolabeled benzamides could be effective tracers for melanoma imaging. However, the hepatobiliary excretion of the tracer may limit detection of intra-abdominal lesions. This research underscores the versatility of benzamide derivatives in medical imaging and diagnostics (Maffioli et al., 1994).

Sigma Receptor Scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide

Another study focused on the potential of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), to visualize primary breast tumors in vivo. This was based on benzamides' preferential binding to sigma receptors, which are overexpressed on breast cancer cells. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting a new avenue for noninvasively assessing tumor proliferation. This study exemplifies the application of benzamide derivatives in cancer diagnosis and the potential for targeted imaging techniques (Caveliers et al., 2002).

Properties

IUPAC Name |

3-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(22-17-16-9-10-25-19(16)21-12-20-17)13-5-4-8-15(11-13)24-14-6-2-1-3-7-14/h1-12H,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTJRQSZOZOQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)

![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)

![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)